molecular formula C15H13ClN2O3 B5709750 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide

Cat. No. B5709750
M. Wt: 304.73 g/mol
InChI Key: MPVPTBGVNFUJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as N-(4-ethylphenyl)-4-chloro-2-nitrobenzamide or CB30865, and it has a molecular formula of C14H12ClN3O3. In

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide involves the inhibition of various enzymes, including nitric oxide synthase and caspase-3. Nitric oxide synthase is involved in the production of nitric oxide, which plays a key role in various physiological processes such as vasodilation and immune response. Caspase-3 is involved in the induction of apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide include the inhibition of nitric oxide synthase and caspase-3, which results in the inhibition of nitric oxide production and induction of apoptosis. This compound has also been found to have potent cytotoxic activity against cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising compound for cancer research. However, one of the limitations of using this compound is its toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide, including:
1. Development of Novel Anticancer Drugs: The potent cytotoxic activity of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide against cancer cells makes it a promising compound for the development of novel anticancer drugs.
2. Study of Nitric Oxide Signaling Pathways: 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide can be used to study the role of nitric oxide in various physiological processes, including vasodilation, immune response, and neurotransmission.
3. Investigation of Apoptosis Pathways: The induction of apoptosis by 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide through the activation of the caspase-3 pathway can be further investigated to understand the mechanisms of programmed cell death.
In conclusion, 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide is a promising chemical compound with potential applications in various scientific research fields. Its potent cytotoxic activity against cancer cells, inhibition of nitric oxide synthase, and induction of apoptosis make it a valuable tool for studying various physiological processes. Further research on this compound can lead to the development of novel anticancer drugs and a better understanding of nitric oxide and apoptosis signaling pathways.

Synthesis Methods

The synthesis of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-ethyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide has potent cytotoxic activity against cancer cells. It has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
2. Neuroscience: 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide has been used to study the role of nitric oxide in the central nervous system. It has been found to inhibit nitric oxide synthase, which is involved in the production of nitric oxide.
3. Immunology: 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide has been used to study the role of nitric oxide in the immune system. It has been found to inhibit the production of nitric oxide by macrophages, which play a key role in the immune response.

properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-2-10-3-6-12(7-4-10)17-15(19)13-8-5-11(16)9-14(13)18(20)21/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVPTBGVNFUJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide

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